Cyclopentadienylnickel

Descripción

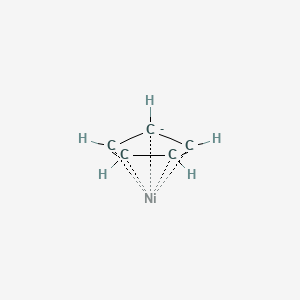

Cyclopentadienylnickel (CpNi) complexes feature a nickel center coordinated to a cyclopentadienyl (Cp) ligand, a structure that imparts unique redox stability and catalytic properties. These complexes are synthesized via methods such as reductions of CpNi(II) precursors, comproportionation of nickelocene (Cp₂Ni) with Ni(0) species, or oxidation of zerovalent nickel complexes . Key structural features include the Cp ligand’s hapticity remaining unchanged across oxidation states (Ni(I), Ni(II), Ni(III)), with minimal variation in Ni–Cp bond distances (<0.12 Å), enabling structural invariance during redox processes . This contrasts with other nickel complexes, such as Ni(diphos) systems, which undergo significant geometric reorganization upon reduction .

Propiedades

Número CAS |

61332-95-4 |

|---|---|

Fórmula molecular |

C5H5Ni- |

Peso molecular |

123.79 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;nickel |

InChI |

InChI=1S/C5H5.Ni/c1-2-4-5-3-1;/h1-5H;/q-1; |

Clave InChI |

TWKFYCJMKMVFCV-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1C=CC=C1.[Ni] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Electrochemical Properties

CpNi complexes exhibit distinct redox behavior compared to other nickel complexes. Cyclic voltammetry of [CpNi(pdt)Fe(dppe)(CO)]⁺ ([1a]⁺) reveals:

- Irreversible oxidation at +0.65 V vs Fc⁰/⁺.

- Reversible one-electron reduction at −1.20 V.

- Quasi-reversible reduction near −2.15 V, which becomes irreversible in THF with bulky counterions .

Density functional theory (DFT) calculations align with experimental trends, though deviations arise due to exclusion of counterions like BF₄⁻ in computational models .

Table 1: Electrochemical Data for CpNi Derivatives

Structural and Redox Stability

CpNi complexes exhibit superior structural stability compared to Ni(diphos) systems. In Ni(diphos) complexes, reduction from Ni⁰ to Niᴵ triggers a tetrahedral-to-planar geometric shift, whereas CpNi maintains consistent geometry across oxidation states (Niᴵ–Niᴵᴵᴵ) . This invariance minimizes reorganization energy, enhancing catalytic efficiency in redox-driven reactions.

Table 2: Structural Comparison of Nickel Complexes

| Property | CpNi Complexes | Ni(diphos) Complexes |

|---|---|---|

| Redox Sensitivity | Low (geometry unchanged) | High (geometry shifts) |

| Ni–Ligand Bonds | <0.12 Å variation | >0.3 Å variation |

| Oxidation States | Stable across Niᴵ–Niᴵᴵᴵ | Limited to Niᴵ–Niᴵᴵ |

Catalytic Performance

- Polymerization : CpNi complexes yield low-molecular-weight polyacetylene (Mn ~3,000) with mixed oligomers, whereas Ni(cod)₂–CF₃COO(allyl) produces higher-Mn polymers (Mn ~12,000) .

- C–C Bond Formation : CpNi N-heterocyclic carbene (NHC) complexes show efficacy in cross-coupling reactions, comparable to palladium catalysts in specific substrates . For example, CpNi(NHC) systems catalyze Suzuki-Miyaura couplings with aryl chlorides, though with slower kinetics than Pd-based systems .

Table 3: Catalytic Activity Comparison

Trinuclear Carbonyl Chemistry

CpNi forms stable trinuclear carbonyls (Cp₃Ni₃(CO)₂), which act as thermodynamic sinks in carbonyl chemistry, unlike cobalt analogs (e.g., Co₂(CO)₈) that form diverse polynuclear species . This reflects nickel’s stronger metal-metal bonding preferences in clusters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.